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Compound of Interest

Compound Name: 2-(1-Adamantyl)-4-bromophenol

Cat. No.: B123311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-
Adamantyl)-4-bromophenol, a key intermediate in the synthesis of various pharmaceutical

compounds. Due to the limited availability of a complete, publicly accessible dataset for this

specific molecule, this guide combines reported data with predicted values based on the

analysis of its constituent functional groups. This information is intended to aid researchers in

the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(1-Adamantyl)-4-
bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 d 1H Ar-H

~7.2 dd 1H Ar-H

~6.8 d 1H Ar-H

~5.0 s 1H Ar-OH

~2.1 br s 3H Adamantyl-CH

~1.8 br s 6H Adamantyl-CH₂

~1.7 br s 6H Adamantyl-CH₂

Predicted values are based on the analysis of similar substituted phenols and adamantane

derivatives. The exact chemical shifts and coupling constants can vary based on the solvent

and experimental conditions.

Table 2: ¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~152 Ar-C-OH

~138 Ar-C-Adamantyl

~132 Ar-CH

~130 Ar-CH

~118 Ar-CH

~115 Ar-C-Br

~40 Adamantyl-CH

~37 Adamantyl-C

~29 Adamantyl-CH₂
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Predicted values are based on established chemical shift ranges for substituted aromatic and

adamantane carbons.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3500-3200 Broad O-H stretch (phenolic)

~3050-3000 Medium C-H stretch (aromatic)

~2950-2850 Strong
C-H stretch (aliphatic,

adamantyl)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1230 Strong C-O stretch (phenol)

~820 Strong
C-H bend (out-of-plane,

aromatic)

~600-500 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

306/308
[M]⁺/ [M+2]⁺ molecular ion peak (due to ⁷⁹Br

and ⁸¹Br isotopes)

173/175 [M - Adamantyl]⁺

135 [Adamantyl]⁺

The molecular weight of 2-(1-Adamantyl)-4-bromophenol is approximately 307.23 g/mol .[1]

[2]
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 2-(1-Adamantyl)-4-bromophenol (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded

on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical

shifts are reported in parts per million (ppm) relative to an internal standard, typically

tetramethylsilane (TMS).

IR Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of the

compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent

pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR)

spectrometer. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or

KBr) from a volatile solvent.

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the instrument, often via a direct insertion probe or after

separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy

electrons, causing fragmentation. The resulting ions are separated based on their mass-to-

charge ratio (m/z) and detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(1-Adamantyl)-4-bromophenol.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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